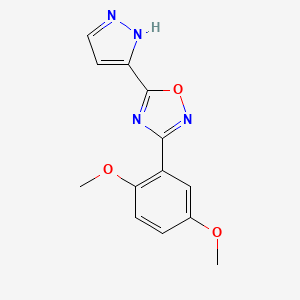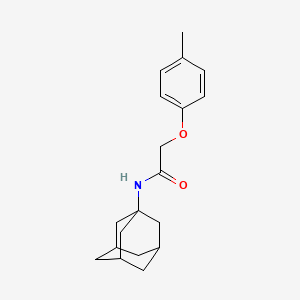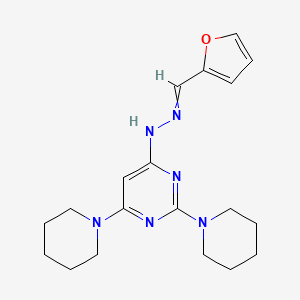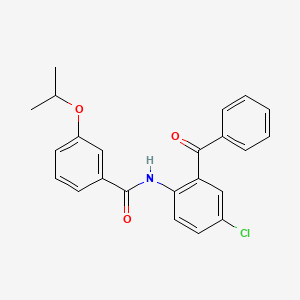
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole (DMPO) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DMPO is a small molecule that has been synthesized using various methods and has been extensively studied for its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been shown to bind to the active site of COX-2, thereby inhibiting its activity and reducing the production of prostaglandins, which are known to promote inflammation and cancer. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been reported to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to inhibit the expression of matrix metalloproteinases (MMPs), which play a key role in the development of cancer and inflammation. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has also been shown to reduce the proliferation and migration of cancer cells and to induce cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high yield, low cost, and ease of synthesis. It can be easily modified to generate analogs with improved properties. However, 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has great potential for future research. Some possible future directions include the development of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole analogs with improved properties, the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and anti-microbial activities of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole, and the evaluation of the safety and efficacy of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole in animal models and clinical trials. In addition, 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole could be used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
In conclusion, 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been synthesized using various methods and has been extensively studied for its potential applications in drug discovery and development. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties and has great potential for future research.
Synthesemethoden
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate and then with ethyl oxalate. Another method involves the reaction of 2,5-dimethoxyaniline with hydrazine hydrate and then with ethyl oxalate. The yield of 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole using these methods is relatively high and can be further optimized.
Wissenschaftliche Forschungsanwendungen
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been studied for its potential applications in drug discovery and development. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the development of inflammation and cancer. 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In addition, 3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole has been reported to possess anti-microbial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-18-8-3-4-11(19-2)9(7-8)12-15-13(20-17-12)10-5-6-14-16-10/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXISIWJQRJZDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(=N2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)

![3-(4-bromobenzyl)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5174110.png)

![methyl 3-{[4-(acetylamino)benzoyl]amino}-2-methylbenzoate](/img/structure/B5174122.png)


![3-acetyl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5174147.png)

![2-(4-methylphenoxy)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5174160.png)

![methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5174174.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5174177.png)